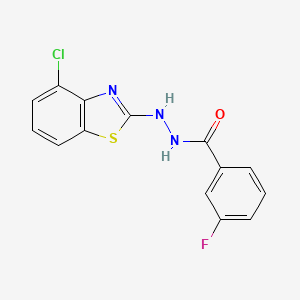

N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

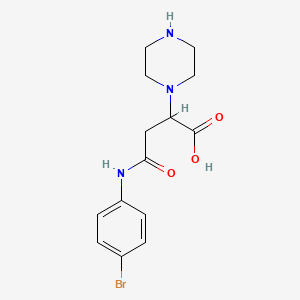

“N’-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide” is a chemical compound that likely contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are part of many important drugs and useful molecules .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely contains a benzothiazole ring substituted with a chlorine atom at the 4-position and a fluorobenzohydrazide group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzothiazoles can undergo a variety of reactions, including electrophilic substitution, due to the electron-rich nature of the benzothiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the benzothiazole ring, the chlorine and fluorine substituents, and the hydrazide group would all influence its properties .Scientific Research Applications

Anticancer Activity

Research highlights the potential of benzothiazole (BT) derivatives, including structures similar to N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide, as anticancer agents. Various substitutions on the BT scaffold can significantly modulate their antitumor properties. Studies focused on synthesizing and investigating new BT derivatives have shown promising anticancer activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells, while maintaining selectivity towards carcinogenic over healthy cells. Additionally, compounds derived from BTs have been evaluated for inhibitory effects on DNA synthesis in cancer cells and pathways of cell death, indicating their potential as therapeutic agents (Osmaniye et al., 2018).

Antimicrobial Activity

BT derivatives have also been explored for their antimicrobial properties. For instance, fluorobenzothiazole structures have demonstrated significant anti-microbial screening potential. The presence of fluorine and sulfonamide groups in these compounds has been associated with potent biodynamic agents capable of addressing a wide range of microbial challenges. This includes synthesis and pharmacological evaluation of compounds for their effectiveness against various strains, showcasing the versatility of BT derivatives in combating microbial infections (Jagtap et al., 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3OS/c15-10-5-2-6-11-12(10)17-14(21-11)19-18-13(20)8-3-1-4-9(16)7-8/h1-7H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKLLJOZDVDHGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2607473.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2607477.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2607478.png)

![2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607479.png)

![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2607486.png)

![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)

![N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2607495.png)